molecular formula C13H16BrN B1378904 8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] CAS No. 885269-41-0

8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]

Cat. No.: B1378904
CAS No.: 885269-41-0
M. Wt: 266.18 g/mol
InChI Key: HCWOFNDJYNBRBN-UHFFFAOYSA-N
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Description

8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] is a chemical compound with the molecular formula C13H16BrN. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] typically involves the reaction of cyclopentane derivatives with isoquinoline derivatives under specific conditions. One common method includes the bromination of the precursor compound, followed by a cyclization reaction to form the spiro structure. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Chemical Reactions Analysis

8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] undergoes various chemical reactions, including:

Scientific Research Applications

8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its potential therapeutic effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 8’-Bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline] include other spiro compounds and brominated isoquinoline derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:

Properties

IUPAC Name

8-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c14-12-5-3-4-11-10(12)8-15-9-13(11)6-1-2-7-13/h3-5,15H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWOFNDJYNBRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC3=C2C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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